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For researchers, scientists, and professionals in drug development, obtaining pure, high-quality

DNA is a critical first step for a multitude of downstream applications, from PCR and

sequencing to cloning and library construction. The phenol-chloroform extraction method

remains a robust and cost-effective technique for removing protein contaminants from DNA

samples. This document provides a detailed protocol for performing a phenol-chloroform

cleanup and summarizes key quantitative data to guide your experimental work.

Principle of the Method
Phenol-chloroform extraction is a liquid-liquid extraction technique used to separate nucleic

acids from proteins and lipids.[1][2] When an aqueous solution containing DNA and proteins is

mixed with an equal volume of a phenol-chloroform mixture, two distinct phases are formed

upon centrifugation. The hydrophobic proteins are denatured and partitioned into the lower

organic phenol phase, while the hydrophilic, negatively charged DNA remains in the upper

aqueous phase.[1] Chloroform is added to the phenol to increase its density, which facilitates a

sharp interface between the two phases and helps to prevent the carryover of phenol with the

aqueous phase.[2][3] Isoamyl alcohol is often included in the mixture to reduce foaming during

the extraction process.[4] Subsequent precipitation with ethanol or isopropanol concentrates

the purified DNA.[1][4]
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The purity and yield of DNA following phenol-chloroform extraction are critical parameters. The

following tables summarize expected values and potential influencing factors.

Table 1: Spectrophotometric Assessment of DNA Purity

Parameter "Pure" DNA
Indication of
Contamination

A260/A280 Ratio ~1.8[5][6][7]

A ratio significantly lower than

1.8 may indicate the presence

of protein or phenol

contamination.[6][7] A ratio

significantly higher than 1.8

can suggest RNA

contamination.[8]

A260/A230 Ratio 2.0 - 2.2[6][8]

A ratio lower than 2.0 can

indicate contamination with

substances that absorb at 230

nm, such as phenol, guanidine

salts, or carbohydrates.[6][8]

Table 2: Comparison of DNA Yield with Other Methods

Extraction Method Relative DNA Yield Reference

Phenol-Chloroform Baseline [9]

SCODA (Synchronous

Coefficient of Drag Alteration)

~50-fold greater than phenol-

chloroform
[9]

Column-based Kit (QIAGEN

Genomic-tip 20/G)

~6-fold lower than phenol-

chloroform
[9]

Phenol-Chloroform (from

blood)
Median: 543.27 µg/ml [10]

Kit-based Method (from blood) Median: 32.115 µg/ml [10]
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Note: DNA yield is highly dependent on the starting material, its quantity, and the specific

protocol used.

Experimental Protocol
This protocol is a general guideline for the phenol-chloroform cleanup of a DNA sample. It is

essential to wear appropriate personal protective equipment (PPE), including gloves, a lab

coat, and eye protection, and to perform all steps involving phenol and chloroform in a certified

fume hood.

Materials:

DNA sample in an aqueous buffer (e.g., TE buffer)

Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 7.8-8.0[11]

Chloroform:Isoamyl Alcohol (24:1)[11]

3 M Sodium Acetate (pH 5.2)

100% Ethanol (ice-cold)

70% Ethanol (ice-cold)

Nuclease-free water or TE buffer (pH 8.0)

Microcentrifuge tubes (1.5 mL or 2.0 mL)

Microcentrifuge

Pipettes and nuclease-free tips

Procedure:

Sample Preparation: Start with your DNA sample in an aqueous solution (e.g., TE buffer) in a

microcentrifuge tube. If the starting volume is less than 200 µL, adjust it to 200 µL with TE

buffer.[11]
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First Extraction (Phenol:Chloroform:Isoamyl Alcohol): a. Add an equal volume of

phenol:chloroform:isoamyl alcohol (25:24:1) to the DNA sample.[11][12] b. Vortex the tube

vigorously for 15-30 seconds to create an emulsion.[2][11] c. Centrifuge at maximum speed

(e.g., 12,000 x g) for 5 minutes at room temperature to separate the phases.[1][12] d.

Carefully transfer the upper aqueous phase containing the DNA to a new, clean

microcentrifuge tube.[1] Be extremely careful not to disturb the white protein interface

between the two phases. It is better to leave a small amount of the aqueous phase behind to

avoid contamination.[13]

Second Extraction (Chloroform:Isoamyl Alcohol): a. To the collected aqueous phase, add an

equal volume of chloroform:isoamyl alcohol (24:1).[4][14] This step helps to remove any

residual phenol.[2] b. Vortex for 15-30 seconds. c. Centrifuge at maximum speed for 2-5

minutes at room temperature.[1][14] d. Carefully transfer the upper aqueous phase to a new,

clean microcentrifuge tube, again avoiding the interface.

DNA Precipitation: a. Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the aqueous

phase and mix gently.[14] b. Add 2 to 2.5 volumes of ice-cold 100% ethanol.[1][11] c. Mix by

inverting the tube several times until a white DNA precipitate becomes visible.[4][14] d.

Incubate at -20°C for at least 30 minutes to overnight to allow the DNA to precipitate

completely.[1]

Pelleting and Washing the DNA: a. Centrifuge at maximum speed for 15-20 minutes at 4°C

to pellet the DNA.[1][11] b. Carefully decant the supernatant without disturbing the DNA

pellet. c. Wash the pellet by adding 500 µL to 1 mL of ice-cold 70% ethanol.[1][4] This step

removes residual salts. d. Centrifuge at maximum speed for 5 minutes at 4°C. e. Carefully

decant the ethanol. Repeat the wash step if necessary.

Drying and Resuspension: a. Air-dry the pellet for 5-15 minutes at room temperature or in a

vacuum centrifuge. Ensure the pellet is dry but not over-dried, as this can make it difficult to

resuspend. b. Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE

buffer (pH 8.0).

Experimental Workflow Diagram
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Phase Extraction

DNA Precipitation & Resuspension

Start with DNA Sample
in Aqueous Buffer

Add Phenol:Chloroform:
Isoamyl Alcohol (25:24:1)

Vortex to Emulsify

Centrifuge (5 min)

Transfer Upper
Aqueous Phase

Add Chloroform:
Isoamyl Alcohol (24:1)

Vortex

Centrifuge (2-5 min)

Transfer Upper
Aqueous Phase

Add 3M Sodium Acetate

Add Ice-Cold 100% Ethanol

Incubate at -20°C

Centrifuge (15-20 min)

Wash Pellet with
70% Ethanol

Air-Dry Pellet

Resuspend in
TE Buffer or Water

Purified DNA

Click to download full resolution via product page

Caption: Workflow for Phenol-Chloroform DNA Cleanup.
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Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)

Low DNA Yield
Incomplete cell lysis (if starting

from cells/tissue).

Ensure complete lysis before

starting the extraction.

Incomplete precipitation.

Increase incubation time at

-20°C or use glycogen as a

carrier.[11]

Loss of DNA during phase

transfer.

Be conservative when

pipetting the aqueous phase;

it's better to sacrifice some

yield for higher purity.

Low A260/A280 Ratio (<1.7) Protein contamination.

Repeat the phenol:chloroform

extraction step. Ensure the

protein interface is not

disturbed.

Phenol contamination.

Perform an additional

chloroform extraction. Ensure

all of the aqueous phase is

transferred without any of the

organic phase.

High A260/A280 Ratio (>2.0) RNA contamination.

Treat the sample with RNase A

before starting the phenol-

chloroform extraction.

Phase Inversion (Aqueous

phase at the bottom)

High salt or sucrose

concentration in the sample.[2]

[15]

Dilute the sample to reduce

the solute concentration. Using

a phenol:chloroform mixture

helps prevent this.[2][3]

DNA is difficult to resuspend Pellet was over-dried.

Avoid over-drying the pellet.

Incubate at 37°C for a short

period to aid resuspension.
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By following this detailed protocol and considering the provided quantitative data and

troubleshooting tips, researchers can effectively purify high-quality DNA suitable for a wide

range of molecular biology applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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